molecular formula C20H24N2O3S2 B2910008 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide CAS No. 1207003-84-6

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide

Cat. No.: B2910008
CAS No.: 1207003-84-6
M. Wt: 404.54
InChI Key: QFSFTVFFURFWEP-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide is a complex organic compound featuring a quinoline core substituted with ethylsulfonyl and ethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide typically involves multi-step organic reactions:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonylation using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethylthio Group: The ethylthio group is typically introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Material Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes involving quinoline derivatives.

Mechanism of Action

The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The ethylsulfonyl and ethylthio groups could play roles in binding to the active sites of proteins or altering the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(methylthio)benzamide: Similar structure but with methyl groups instead of ethyl groups.

    N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(methylthio)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.

Uniqueness

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide is unique due to the specific combination of ethylsulfonyl and ethylthio groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

2-ethylsulfanyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S2/c1-3-26-19-10-6-5-9-17(19)20(23)21-16-11-12-18-15(14-16)8-7-13-22(18)27(24,25)4-2/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSFTVFFURFWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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